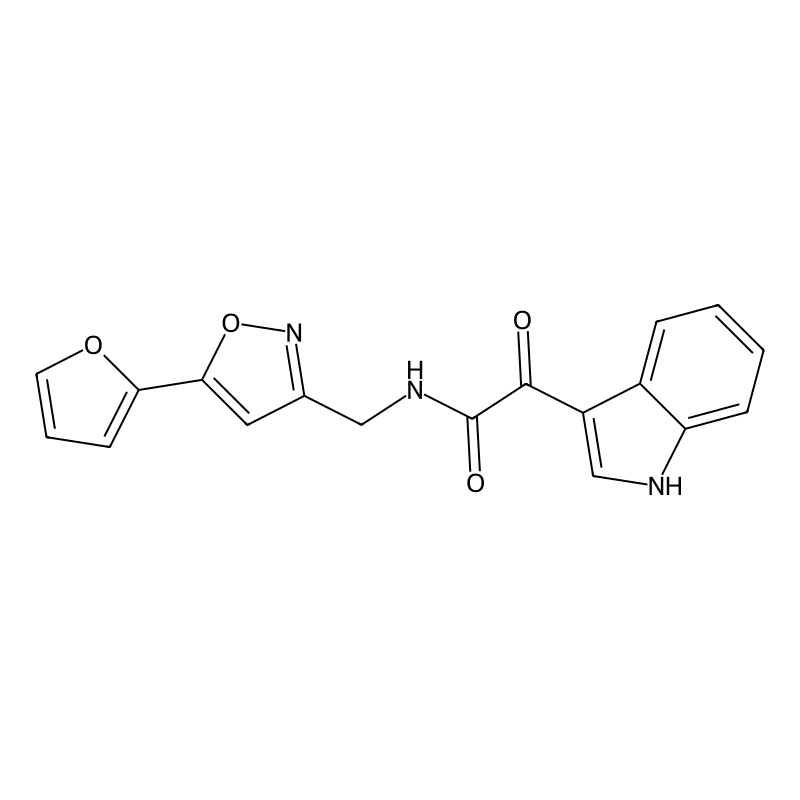

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound characterized by its unique structural features, which include a furan ring, an isoxazole moiety, and an indole derivative. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. The molecular formula is C15H14N2O3, and it possesses a molecular weight of approximately 270.28 g/mol. Its structure combines various heterocyclic components that contribute to its biological activity.

The chemical reactivity of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide can be studied through various reactions typical for isoxazole and indole derivatives. Common reactions may include:

- Nucleophilic Substitution: The isoxazole nitrogen can act as a nucleophile in substitution reactions.

- Acylation Reactions: The amide functional group allows for acylation, potentially leading to derivatives with enhanced biological properties.

- Cyclization Reactions: Under certain conditions, cyclization with other nucleophiles can occur, forming more complex structures.

These reactions are fundamental in the synthesis of derivatives that may exhibit improved pharmacological profiles.

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been investigated for its biological properties, particularly its potential as an anti-inflammatory and anticancer agent. Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes involved in inflammatory pathways or exhibit cytotoxicity against cancer cell lines. The presence of both furan and isoxazole rings is often associated with enhanced biological activity due to their ability to interact with various biological targets.

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide can be achieved through several methods:

- Condensation Reactions: Typically involve the reaction between an isoxazole derivative and an indole derivative under acidic or basic conditions.

- Example: Reacting 5-(furan-2-yl)isoxazole with an appropriate indole derivative in the presence of a catalyst.

- Multi-step Synthesis: Involves the formation of intermediates that are subsequently transformed into the final product through a series of reactions.

- Example: Initial synthesis of 5-(furan-2-yl)isoxazole followed by methylation and acylation steps.

- One-Pot Synthesis: Recent advancements allow for one-pot reactions where multiple reactants are combined to yield the target compound directly.

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide has potential applications in:

- Pharmaceutical Development: As a lead compound in drug discovery targeting inflammatory diseases or cancers.

- Biochemistry: As a probe for studying enzyme interactions due to its unique structural features.

- Agricultural Chemistry: Potential use as a pesticide or herbicide based on its biological activity.

Interaction studies involving N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide focus on its binding affinity to various biological targets:

- Enzyme Inhibition: Assessing its ability to inhibit cyclooxygenase enzymes or other relevant targets.

- Receptor Binding Studies: Evaluating interactions with specific receptors that mediate inflammatory responses or cancer cell proliferation.

- Cell Line Studies: Investigating cytotoxicity and mechanism of action in various cancer cell lines.

These studies are crucial for understanding the compound's therapeutic potential and guiding further development.

Several compounds share structural similarities with N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Furan-2-yl)isoxazole | Furan and isoxazole rings | Anti-inflammatory properties |

| Indole derivatives | Indole core structure | Anticancer activity |

| Isoxazole derivatives | Isoxazole ring | Antimicrobial activity |

Uniqueness

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide stands out due to its combination of both furan and indole moieties, which may provide synergistic effects not observed in simpler analogs. This unique structure could lead to enhanced selectivity and potency against specific biological targets compared to similar compounds.